

Elucidation of the Chemical Structure and Stereochemistry of Enduracidin: A Technical Guide

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Compound of Interest

Compound Name: *Enduracidin*

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Abstract

Enduracidin, a potent lipoglycodepsipeptide antibiotic, has long been a subject of significant scientific interest due to its unique structural features and its mechanism of action targeting bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the chemical architecture of **enduracidin** and the pivotal experimental methodologies employed in the elucidation of its complex stereochemistry. We will delve into the key analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, chemical degradation, and advanced chromatographic methods, that have been instrumental in defining the molecule's intricate three-dimensional structure. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, offering a detailed overview of the scientific journey to unravel the complete structural identity of **enduracidin**.

Chemical Structure of Enduracidin

Enduracidin is a cyclic lipoglycodepsipeptide antibiotic produced by the bacterium *Streptomyces fungicidus*. It is primarily active against Gram-positive bacteria. The core structure of **enduracidin** is a 17-amino acid peptide macrocycle, which includes several non-proteinogenic and D-amino acids. A key and unusual component of this macrocycle is the rare

amino acid enduracididine. The peptide core is attached to a fatty acid side chain, classifying it as a lipopeptide.

Enduracidin is typically isolated as a mixture of two major congeners, **Enduracidin A** and **Enduracidin B**. These variants differ in the fatty acid moiety attached to the N-terminus of the peptide.

The Peptide Core

The 17-amino acid sequence of the **enduracidin** core has been determined through a combination of chemical degradation and spectroscopic methods. The sequence contains a variety of standard and non-standard amino acids, with several existing in the D-configuration, which is a common feature of non-ribosomally synthesized peptides that often imparts resistance to proteolytic degradation.

The Enduracididine Moiety

A defining feature of **enduracidin** is the presence of the non-proteinogenic amino acid L-allo-enduracididine. This unique cyclic guanidinyl amino acid is crucial for the biological activity of the antibiotic. Its structure and stereochemistry were a significant focus of the elucidation efforts.

The Lipid Tail

The lipophilic fatty acid side chain is essential for the antibiotic's mechanism of action, enabling it to anchor to the bacterial cell membrane. The difference between **enduracidin A** and **B** lies in the structure of this lipid tail.

Elucidation of Stereochemistry

The determination of the absolute configuration of each stereocenter within the complex **enduracidin** molecule was a challenging endeavor that required a multi-pronged approach. The primary techniques employed were chemical degradation followed by chiral chromatography, and advanced spectroscopic methods, particularly high-field NMR spectroscopy.

Experimental Protocols

Objective: To break down the peptide backbone into its constituent amino acids for individual analysis.

Protocol:

- A sample of purified **enduracidin** is subjected to strong acid hydrolysis, typically using 6N HCl at an elevated temperature (e.g., 110°C) for 24 hours in a sealed, evacuated tube. This process cleaves the amide and ester bonds, liberating the individual amino acids.
- The resulting hydrolysate, a mixture of amino acids, is then neutralized and desalted.
- The amino acid mixture is analyzed by methods such as ion-exchange chromatography or reversed-phase HPLC to identify and quantify the constituent amino acids.

Objective: To determine the D- or L-configuration of the individual amino acids obtained from hydrolysis.

Protocol:

- The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or its enantiomer (D-FDAA). This reaction forms diastereomeric derivatives of the amino acids.
- The resulting diastereomers are then separated and analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).
- The retention times of the derivatized amino acids from the **enduracidin** hydrolysate are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner. The elution order of the L-FDAA derivatives of D- and L-amino acids is predictable, allowing for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.

Objective: To determine the three-dimensional solution structure of the intact **enduracidin** molecule and the relative stereochemistry of its components.

Protocol:

- A sample of purified **enduracidin** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).
- A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. Key 2D NMR experiments include:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a particular amino acid residue).
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is essential for sequencing the amino acids and connecting different parts of the molecule.
- The NMR data, particularly the NOE-derived distance restraints, are used as input for molecular modeling and dynamics simulations to calculate a family of low-energy 3D structures of **enduracidin** in solution.

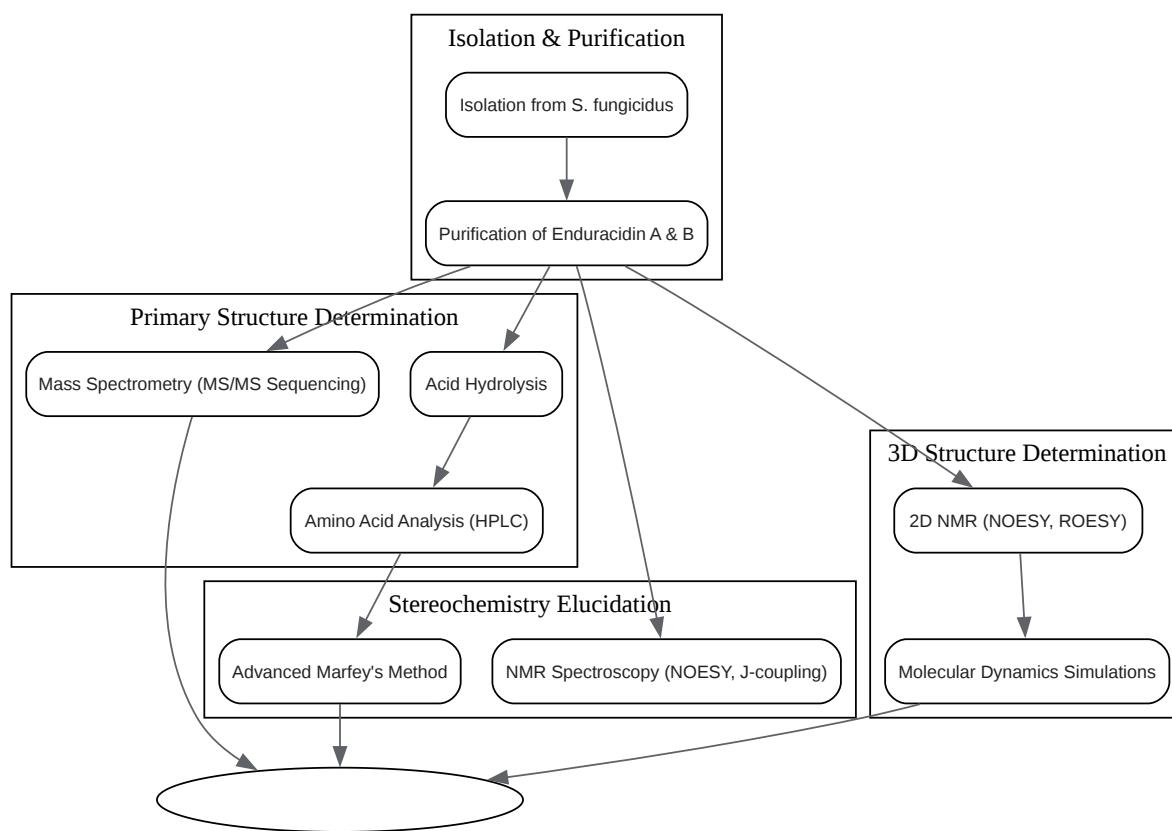
Quantitative Data Summary

The biological activity of **enduracidin** is a critical aspect of its profile. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **enduracidin** against key Gram-positive pathogens.

Bacterial Strain	MIC (µg/mL)
Clostridium perfringens	0.05 – 1.6[1]
Staphylococcus aureus	0.013 – 0.413[1]

Visualizing the Elucidation Workflow

The logical flow of experiments to determine the complete structure of **enduracidin** can be visualized as follows:



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Caption: Workflow for the structural elucidation of **enduracidin**.

Conclusion

The comprehensive structural and stereochemical elucidation of **enduracidin** has been a landmark achievement in natural product chemistry. It required the synergistic application of classical chemical degradation techniques and modern, sophisticated spectroscopic and computational methods. The detailed knowledge of its three-dimensional architecture has been fundamental to understanding its mechanism of action, which involves binding to Lipid II and inhibiting the transglycosylation step of peptidoglycan biosynthesis.^{[2][3][4]} This in-depth structural understanding continues to inform efforts in the development of new antibiotics and in the biosynthetic engineering of novel **enduracidin** analogues with improved therapeutic properties.

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